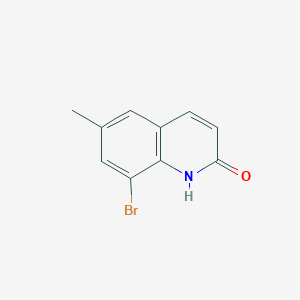![molecular formula C6H9NO2 B3322125 (1R,5R)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one CAS No. 1419076-00-8](/img/structure/B3322125.png)
(1R,5R)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one
Übersicht
Beschreibung
(1R,5R)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one, commonly known as oxabicyclooctanone or OBOC, is a heterocyclic compound with a bicyclic structure. It has gained significant attention in the scientific community due to its unique properties and potential applications in various fields, including medicinal chemistry, drug discovery, and materials science.
Wirkmechanismus
The mechanism of action of OBOC is not well understood, but it is believed to interact with biological targets through hydrogen bonding and hydrophobic interactions. OBOC-based compounds have been shown to bind to various enzymes and receptors, including proteases, kinases, and G protein-coupled receptors. The binding affinity and selectivity of OBOC-based compounds can be improved by modifying the functional groups on the bicyclic structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of OBOC-based compounds depend on their specific structure and target. OBOC-based compounds have been shown to have various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. For example, OBOC-based compounds have been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. They have also been shown to induce apoptosis in cancer cells by activating caspases and inhibiting survival pathways. Additionally, OBOC-based compounds have been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using OBOC-based compounds in lab experiments include their high diversity, which increases the chances of finding active compounds, and their ease of synthesis, which allows for the rapid generation of large libraries. Additionally, OBOC-based compounds have unique structural features, such as the bicyclic structure and the presence of multiple functional groups, which make them suitable for various applications. However, the limitations of using OBOC-based compounds include their low aqueous solubility and their potential toxicity, which can affect their biological activity and safety.
Zukünftige Richtungen
There are several future directions for the research on OBOC-based compounds. One direction is to improve the synthesis method by developing new catalysts and reaction conditions that increase the yield and purity of the product. Another direction is to explore the potential applications of OBOC-based compounds in drug discovery and materials science, including the synthesis of new libraries and the development of new functional materials. Additionally, the mechanism of action of OBOC-based compounds needs to be further elucidated to improve their binding affinity and selectivity. Finally, the safety and toxicity of OBOC-based compounds need to be thoroughly evaluated to ensure their suitability for various applications.
Wissenschaftliche Forschungsanwendungen
OBOC has been extensively studied for its potential applications in drug discovery and materials science. In drug discovery, OBOC has been used as a scaffold for the synthesis of combinatorial libraries of small molecules. These libraries can be screened against various biological targets to identify lead compounds for drug development. OBOC-based libraries have been shown to have high diversity, which increases the chances of finding active compounds. In materials science, OBOC has been used as a building block for the synthesis of functional materials, such as dendrimers and polymers. These materials have unique properties, such as high solubility and biocompatibility, which make them suitable for various applications, including drug delivery and tissue engineering.
Eigenschaften
IUPAC Name |
6-oxa-3-azabicyclo[3.2.1]octan-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6-4-1-7-2-5(6)9-3-4/h4-5,7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEQUIVTNNWTMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC(C2=O)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid](/img/structure/B3322044.png)
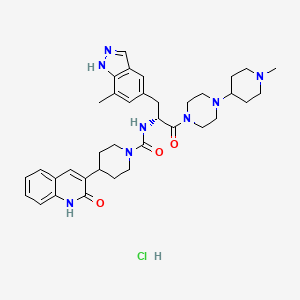
![6-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-yldisulfanyl)-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium;dichloride](/img/structure/B3322050.png)
![4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)aniline](/img/structure/B3322072.png)
![2-(5-(4-benzylpiperazin-1-yl)pyridin-2-ylamino)-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3322081.png)
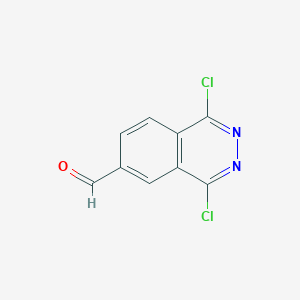
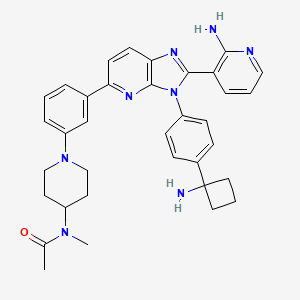
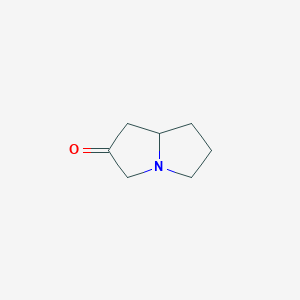
![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid](/img/structure/B3322118.png)
![7-(4-Bromophenyl)-7H-dibenzo[c,g]carbazole](/img/structure/B3322133.png)
![(3S,4R)-1-azabicyclo[2.2.1]heptan-3-ol](/img/structure/B3322140.png)
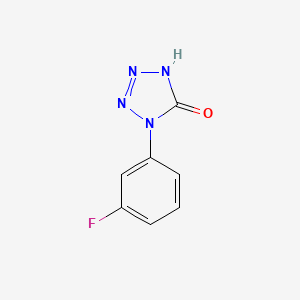
![3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride](/img/structure/B3322152.png)
